Levodopa sodium -

Levodopa sodium

Catalog Number: EVT-14882734
CAS Number:
Molecular Formula: C9H11NNaO4
Molecular Weight: 220.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Levodopa sodium, a sodium salt of levodopa, is primarily used in the treatment of Parkinson's disease and dopamine-responsive dystonia. It acts as a precursor to dopamine, which is deficient in the brains of individuals with these conditions. Levodopa sodium is classified as a pharmaceutical compound and falls under the category of antiparkinsonian agents. Its therapeutic efficacy is attributed to its ability to cross the blood-brain barrier and convert into dopamine, thereby alleviating motor symptoms associated with Parkinson's disease.

Source and Classification

Levodopa is predominantly derived from natural sources such as the seeds of Mucuna pruriens, a legume known for its high levodopa content. It can also be synthesized chemically in laboratories. In terms of classification, levodopa sodium is categorized as an amino acid derivative and is recognized as a central nervous system agent due to its neurological effects.

Synthesis Analysis

Methods and Technical Details

Levodopa can be synthesized through various methods:

  1. Chemical Synthesis: A common synthetic route involves the reaction of 3,4-dimethoxyphenylalanine with sodium cyanide in an aqueous solution under controlled temperatures. The process typically includes several steps:
    • Initial reaction at 80-85 °C for 4 hours.
    • Subsequent reactions with hydrochloric acid and caustic soda to adjust pH levels.
    • Filtration and purification steps to obtain pure levodopa sodium .
  2. Biotechnological Methods: Enzymatic synthesis and fermentation processes have been explored, utilizing microorganisms that can convert precursors into levodopa through metabolic pathways .
  3. Extraction from Natural Sources: Levodopa can also be extracted from plant sources using solvent extraction techniques, such as Soxhlet extraction or liquid-solid extraction methods .
Molecular Structure Analysis

Structure and Data

Levodopa sodium has the molecular formula C9H11N1O4C_9H_{11}N_1O_4 and a molecular weight of approximately 197.19 g/mol. The structure features a catechol group (a benzene ring with two hydroxyl groups) attached to an amino acid backbone:

Structure OC O C H N CC1 CC C O C O C1\text{Structure }\text{OC O C H N CC1 CC C O C O C1}

This structure allows levodopa to participate in biochemical reactions that lead to dopamine synthesis.

Chemical Reactions Analysis

Levodopa sodium undergoes several chemical reactions relevant to its function:

  1. Decarboxylation: In the presence of aromatic L-amino acid decarboxylase, levodopa is converted into dopamine, which is crucial for its therapeutic action.
  2. Oxidation: Levodopa can oxidize to form dopachrome, especially under alkaline conditions, which may affect its stability and bioavailability .
  3. Complexation: Levodopa can form complexes with various metal ions, impacting its pharmacokinetics and efficacy.
Mechanism of Action

Levodopa sodium functions primarily by replenishing dopamine levels in the brain. Once administered, it crosses the blood-brain barrier and is converted into dopamine through enzymatic action:

  1. Absorption: After oral ingestion, levodopa is absorbed in the small intestine.
  2. Conversion: It enters the central nervous system where it is decarboxylated by aromatic L-amino acid decarboxylase.
  3. Dopamine Release: Increased dopamine levels help mitigate symptoms such as tremors, rigidity, and bradykinesia associated with Parkinson's disease.

The efficacy of levodopa sodium is influenced by factors such as dosage, timing of administration, and individual patient metabolism.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water; solubility can vary based on pH levels.

Chemical Properties

  • pH Range: The pH of aqueous solutions typically ranges from 4 to 7.
  • Stability: Sensitive to light and oxidation; requires proper storage conditions to maintain stability.

Relevant data indicate that levodopa sodium exhibits a melting point around 200 °C .

Applications

Levodopa sodium is primarily used in clinical settings for:

  • Treatment of Parkinson's Disease: It significantly improves motor function in patients experiencing symptoms due to dopamine deficiency.
  • Dopamine-Responsive Dystonia: Effective in managing this condition by restoring dopamine levels.
  • Research Applications: Used in studies exploring neurodegenerative diseases and developing novel drug delivery systems, such as polymeric nanoparticles for targeted therapy .
Introduction to Levodopa Sodium in Contemporary Neuroscience Research

Historical Evolution of Levodopa as a Dopaminergic Therapeutic Agent

The therapeutic application of levodopa spans millennia, with ancient Ayurvedic texts (1500–1000 BC) documenting Mucuna pruriens (velvet bean) ingestion for tremor disorders ("Kampa-vata") [5]. Modern scientific exploration began in 1911 with Casimir Funk's chemical synthesis of DL-DOPA, followed by Markus Guggenheim's 1913 isolation of L-enantiomeric levodopa from Vicia faba beans at Hoffmann-La Roche. Guggenheim's self-administration (2.5g) induced violent emesis – an early observation of peripheral dopamine toxicity [3] [5] [6].

Critical neurochemical milestones include:

  • 1957–1958: Arvid Carlsson demonstrated reserpine-induced akinesia reversal in rabbits using intravenous levodopa, proposing dopamine's neurotransmitter role and striatal depletion in PD pathogenesis. His fluorimetric assays quantified striatal dopamine concentration [1] [3] [5].
  • 1960: Oleh Hornykiewicz correlated post-mortem striatal dopamine depletion (>90%) with PD severity [1] [6].
  • 1961: Hornykiewicz and Birkmayer achieved transient motor improvement with intravenous levodopa in parkinsonian patients [1] [3].
  • 1967–1969: George Cotzias pioneered high-dose oral levodopa regimens (3–16g/day) with slow titration, while Melvin Yahr established efficacy via double-blind trials – culminating in FDA approval (1970) [3] [5] [6].

Table 1: Key Milestones in Levodopa’s Therapeutic Development

YearMilestoneKey Contributors
1913Isolation from Vicia fabaGuggenheim
1957Reserpine akinesia reversal (rabbits)Carlsson
1960Striatal DA depletion in PD brainsHornykiewicz/Ehringer
1961First human therapeutic trial (IV)Birkmayer/Hornykiewicz
1967High-dose oral regimen developmentCotzias
1969Double-blind efficacy validationYahr et al.
1970FDA approval for PD-

Structural and Functional Significance of Sodium Salt Formulation

Conventional levodopa (C₉H₁₁NO₄) suffers from poor aqueous solubility (1.80 mg/mL), erratic intestinal absorption (proximal jejunum via LAT-1 transporters), and extensive first-pass metabolism (75% decarboxylation peripherally), yielding <1% central bioavailability [6] [8]. The sodium salt (C₉H₁₀NNaO₄) modifies these properties through:

  • Enhanced Solubility: Ionic dissociation increases water solubility >5-fold versus free acid, enabling concentrated liquid formulations and rapid dissolution for duodenal/pulmonary delivery [6] [8].
  • Stabilized Alkaline pH Compatibility: Sodium salt maintains stability at pH >7, permitting compatibility with advanced delivery matrices (e.g., hydrogels, nanoemulsions) unsuitable for acidic levodopa [8].
  • Accelerated Absorption Kinetics: Reduced crystallinity lowers dissolution barriers, shortening T_max in preclinical models by 40% – critical for "rescue" formulations during OFF episodes [6].

Table 2: Physicochemical Properties of Levodopa vs. Levodopa Sodium

PropertyLevodopa (Free Acid)Levodopa SodiumFunctional Impact
Aqueous Solubility (25°C)1.80 mg/mL>10 mg/mLEnables high-concentration solutions
Primary Absorption SiteDuodenum/JejunumDuodenum/JejunumUnchanged site but faster kinetics
Plasma Half-life60–90 min60–90 minUnchanged intrinsic metabolism
pH Stability Range2–62–8Compatibility with alkaline formulations

Therapeutic Paradigm Shift in Parkinsonian Disorders and Beyond

Levodopa sodium exemplifies two transformative trends in neurologic therapeutics: precision delivery and expanded indications.

A. Continuous Dopaminergic Stimulation (CDS)

Pulsatile dopamine receptor stimulation underlies motor complications (dyskinesias, ON-OFF). Levodopa sodium facilitates CDS via:

  • Duodenal Gels: Levodopa/carbidopa intestinal gel (LCIG) infused via percutaneous endoscopic jejunostomy pumps provides stable plasma levels (fluctuation reduction ≥60%) [6] [8].
  • Subcutaneous Microsystems: Co-formulations with solubility enhancers (e.g., ND0612, levodopa sodium/carbidopa phosphate) achieve therapeutic plasma concentrations for 16+ hours [6] [8].
  • Pulmonary/Nasal Delivery: Inhalable levodopa sodium (CVT-301) yields peak plasma concentration in 10 minutes – resolving acute OFF episodes [6].

B. Digital Therapeutics Integration

Wearable sensors with machine learning algorithms detect motor fluctuations (bradykinesia, dyskinesia) in real-world settings. Levodopa sodium formulations interface with these technologies via:

  • Closed-loop Systems: Sensor-detected OFF states trigger levodopa sodium microboluses from implanted pumps [2] [4].
  • Treatment Optimization: Continuous motion data (e.g., trunk/limb kinematics) objectively titrates infusion rates, reducing OFF time by 35–45% [2] [4].

C. Expanding Neuroprotective & Non-PD Applications

  • Neuroprotection: Mucuna pruriens (natural levodopa source) demonstrates mitochondrial complex-I enhancement and α-synuclein anti-aggregation effects in models [5].
  • Treatment-resistant Depression: Dopamine augmentation via low-dose levodopa sodium shows efficacy in SSRI-resistant patients in Phase II trials [10].
  • Gut-Brain Axis Modulation: Duodenal levodopa formulations reduce alpha-synuclein pathology propagation in preclinical studies [9].

Table 3: Emerging Levodopa Sodium Delivery Systems

Delivery PlatformDevelopment StatusKey AdvantageClinical Impact
Duodenal Gel (LCIG)FDA/EMA approvedStable plasma concentrations↓ "OFF" time by 4.1 hrs/day
Subcutaneous (ND0612)Phase III completedNon-invasive continuous delivery↓ Fluctuations by 45% vs oral IR
Inhalable (CVT-301)FDA approved (2018)Rapid OFF-episode rescue (≤10 min)↑ ON time without troublesome dyskinesia
Transdermal (ABBV-951)Phase IIISteady-state delivery (patches/pumps)Ongoing trials

Levodopa sodium remains irreplaceable in PD therapeutics, with its evolving formulations addressing pharmacodynamic challenges through advanced chemistry and digital integration. Its expanding non-motor applications highlight dopaminergic mechanisms beyond basal ganglia circuits.

Properties

Product Name

Levodopa sodium

Molecular Formula

C9H11NNaO4

Molecular Weight

220.18 g/mol

InChI

InChI=1S/C9H11NO4.Na/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5;/h1-2,4,6,11-12H,3,10H2,(H,13,14);/t6-;/m0./s1

InChI Key

BDARLFNIXLYGPC-RGMNGODLSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)O.[Na]

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)O.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.